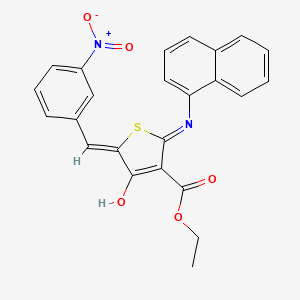![molecular formula C16H17N5O B3721129 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B3721129.png)
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone, also known as DMQD, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQD is a pyrimidinone derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mécanisme D'action
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone exerts its effects through various mechanisms, including the inhibition of protein kinase activity, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone has several advantages for lab experiments, including its high yield synthesis method and its ability to exert multiple effects on different signaling pathways. However, one of the limitations of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone is its potential toxicity, which needs to be further studied before it can be used in clinical applications.
Orientations Futures
There are several future directions for research on 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone. One potential area of research is the development of new drugs based on 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone for the treatment of cancer and other diseases. Another area of research is the study of the potential neuroprotective effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone, which could have implications for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone, as well as its mechanism of action in different cell types and tissues.
Applications De Recherche Scientifique
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone has been the subject of considerable research due to its potential therapeutic applications. It has been shown to have anticancer, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-8-5-6-13-12(7-8)11(4)18-15(19-13)21-16-17-10(3)9(2)14(22)20-16/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHVGUGDHMALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxybenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3721055.png)
![2-fluorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3721065.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}](/img/structure/B3721072.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721079.png)
![(2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3721092.png)
![N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3721102.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721109.png)
![2-[(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721121.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721132.png)
![3-(2-furyl)-N'-[1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3721142.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721151.png)
![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)
